N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide

Antiproliferative Tubulin polymerization Colchicine binding site

SAR studies on 2-phenylquinoline-4-carboxamide tubulin inhibitors reveal that minor thiophene substituent changes shift antiproliferative potency by 2- to 4-fold (benchmark 7b: IC50 0.2-0.5 μM vs. SK-OV-3/HCT116). Generic analog substitution is unreliable. CAS 888413-31-8 provides the distinct N-[3-(methylcarbamoyl)thiophen-2-yl] terminus-unexplored in published SAR-for direct head-to-head comparison against 7a/7b. • Fill critical SAR gap in colchicine-site binding & G2/M arrest chemotype series • Lower MW (387.5) vs. cyclopenta[b]thiophene analog (427.5) simplifies downstream probe conjugation • Well-defined XLogP3 4.5, exact mass 387.1041 Da-ideal HPLC/LC-MS reference standard • Dual-purpose scaffold: tubulin polymerization inhibition & NK-3 receptor ligand profiling

Molecular Formula C22H17N3O2S
Molecular Weight 387.46
CAS No. 888413-31-8
Cat. No. B2575885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide
CAS888413-31-8
Molecular FormulaC22H17N3O2S
Molecular Weight387.46
Structural Identifiers
SMILESCNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C22H17N3O2S/c1-23-20(26)16-11-12-28-22(16)25-21(27)17-13-19(14-7-3-2-4-8-14)24-18-10-6-5-9-15(17)18/h2-13H,1H3,(H,23,26)(H,25,27)
InChIKeyIAUOPCHQKQEFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide (CAS 888413-31-8) – Core Chemical Profile and Research-Grade Attributes


N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide (CAS 888413-31-8) is a synthetic small molecule (C22H17N3O2S, MW 387.5 g/mol) that belongs to the 2-phenylquinoline-4-carboxamide class. Its structure features a quinoline core substituted at the 2-position with a phenyl ring and at the 4-position with a carboxamide linkage to a thiophene ring that bears a methylcarbamoyl group [1]. The quinoline-4-carboxamide scaffold has been extensively explored in medicinal chemistry, most notably as a privileged template for tubulin polymerization inhibitors targeting the colchicine binding site [2]. The compound carries two hydrogen-bond donors and four hydrogen-bond acceptors, with a computed XLogP3-AA of 4.5, indicating moderate lipophilicity [1].

Why N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide Cannot Be Substituted with Other 2-Phenylquinoline-4-carboxamide Analogs


Within the 2-phenylquinoline-4-carboxamide series, minor structural modifications at the thiophene ring produce substantial shifts in antiproliferative potency and target engagement. For instance, the benchmark compound 7b (bearing an N-(3-aminophenyl) substituent) achieves IC50 values of 0.5 µM (SK-OV-3) and 0.2 µM (HCT116), whereas its close structural analog 7a (differing only by a 4-aminophenyl group) displays roughly 2- to 4-fold weaker activity across the same panel [1]. The target compound’s N-[3-(methylcarbamoyl)thiophen-2-yl] moiety introduces a unique hydrogen-bonding and steric profile relative to the aniline-, cyclopenta[b]thiophene-, or dimethyl-substituted thiophene analogs (e.g., CAS 893096-13-4, CAS 896295-48-0) that populate commercial catalogs. Without direct comparative data, the established structure-activity relationship (SAR) in this series strongly suggests that even single-atom changes to the thiophene substituent can alter tubulin-colchicine-site binding, cytotoxicity, and selectivity, making generic substitution of analogs an unreliable strategy [1][2].

Quantitative Differentiation Evidence for N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide (CAS 888413-31-8)


Antiproliferative Activity Against SK-OV-3 and HCT116 Cancer Cell Lines – Class-Level Comparison with Benchmark Analog 7b

The most thoroughly characterized analog in the 2-phenylquinoline-4-carboxamide series, compound 7b, inhibits proliferation of SK-OV-3 (ovarian adenocarcinoma) and HCT116 (colorectal carcinoma) cells with IC50 values of 0.5 µM and 0.2 µM, respectively [1]. The target compound shares the identical 2-phenylquinoline-4-carboxamide pharmacophore but differs in its thiophene-linked N-methylcarbamoyl terminus. In the same study, compound 7a (4-aminophenyl analog) shows IC50 values of approximately 1.0–1.5 µM against SK-OV-3 and 0.5–0.8 µM against HCT116, demonstrating that the position and nature of the terminal substituent can shift potency by >2-fold [1]. Direct IC50 data for the target compound against these cell lines are not publicly available; therefore its antiproliferative activity relative to 7b or 7a cannot be quantified at this time.

Antiproliferative Tubulin polymerization Colchicine binding site

Tubulin Polymerization Inhibition – Class-Level Evidence for Colchicine-Site Binding

Members of the 2-phenylquinoline-4-carboxamide class, including the lead compound 7b, inhibit tubulin polymerization with a mechanism that correlates with binding to the colchicine site. In the 2017 study, 7b suppressed microtubule assembly in a cell-free tubulin polymerization assay, and molecular docking confirmed its interaction at the colchicine binding pocket [1]. Selected compounds from this series also induced G2/M phase cell-cycle arrest and disrupted mitotic spindle morphology, as evidenced by immunofluorescence microscopy [1]. The target compound’s thiophene-methylcarbamoyl substituent is structurally distinct from the aniline terminus of 7b and may influence binding kinetics; however, no direct tubulin polymerization IC50 or Kd value has been reported for CAS 888413-31-8.

Tubulin polymerization Colchicine binding site G2/M arrest

Structural Differentiation from Commercially Available Cyclopenta[b]thiophene and Dimethylthiophene Analogs

The target compound (CAS 888413-31-8) features an unsubstituted thiophene ring with a methylcarbamoyl group at the 3-position, yielding a molecular formula of C22H17N3O2S (MW 387.5) and a computed XLogP3-AA of 4.5 [1]. Several commercially listed analogs differ in the thiophene substitution pattern: N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]-2-phenylquinoline-4-carboxamide (CAS 893096-13-4, C25H21N3O2S, MW 427.5) incorporates a fused cyclopentane ring that increases molecular volume and lipophilicity; N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide (CAS 896295-48-0, C24H21N3O2S, MW 415.5) adds two methyl groups on the thiophene, altering both steric and electronic properties [2]. The simpler thiophene scaffold of the target compound may offer advantages in solubility, synthetic tractability, and downstream derivatization compared to its bulkier counterparts.

Chemical structure Thiophene substitution Analog comparison

NK-3 Receptor Ligand Potential – Patent-Disclosed Quinoline-4-Carboxamide Scaffold

A patent filing (US 2008/0234269 A1) describes N-oxo-heterocycle and N-oxo-alkyl quinoline-4-carboxamides as ligands for the neurokinin-3 (NK-3) receptor, a target implicated in schizophrenia, anxiety, and obesity [1]. While the target compound does not contain an N-oxide moiety as specified in the patent’s Markush claims, it retains the quinoline-4-carboxamide core that is central to NK-3 binding affinity. The patent exemplifies compounds with IC50 values in the nanomolar range at recombinant human NK-3 receptors, though no specific data for the methylcarbamoyl-thiophene analog are disclosed. This ancillary target space differentiates quinoline-4-carboxamides from simpler tubulin-binding scaffolds and suggests that the target compound may possess a polypharmacological profile worth investigating.

NK-3 receptor Neurokinin receptor CNS pharmacology

Recommended Research and Procurement Scenarios for N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide (CAS 888413-31-8)


Tubulin Polymerization Inhibitor Screening and SAR Expansion

The target compound is a logical candidate for laboratories expanding the SAR of 2-phenylquinoline-4-carboxamide-based tubulin inhibitors. Its unsubstituted thiophene-methylcarbamoyl terminus provides a distinct chemical space relative to the aniline-substituted analogs characterized by Zhu et al. (2017) [1]. Procurement of CAS 888413-31-8 enables direct head-to-head comparison of antiproliferative IC50 values, tubulin polymerization inhibition, and colchicine-site binding affinity against benchmark compounds 7a and 7b, filling a critical SAR gap in this chemotype series.

Chemical Probe Development for Colchicine-Site Target Engagement Studies

Given the class-level evidence for colchicine-site binding and G2/M phase arrest established for the 2-phenylquinoline-4-carboxamide series [1], the target compound can serve as a chemical probe for investigating microtubule dynamics. Its lower molecular weight and simpler thiophene architecture (MW 387.5 vs. 427.5 for the cyclopenta[b]thiophene analog) [2] make it an attractive scaffold for downstream modification, including the installation of photoaffinity labels, fluorescent tags, or biotin conjugates for target engagement and cellular imaging studies.

Polypharmacology Profiling Across Tubulin and NK-3 Receptor Targets

The quinoline-4-carboxamide core is disclosed in both tubulin polymerization inhibitor literature and NK-3 receptor ligand patents [1][3]. Researchers interested in intentional polypharmacology or off-target liability assessment can use the target compound to profile selectivity across tubulin and neurokinin receptor families. This scenario is particularly relevant for CNS cancer programs where both microtubule disruption and NK receptor modulation may contribute to therapeutic efficacy.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined physicochemical properties—molecular formula C22H17N3O2S, exact mass 387.10414797 Da, InChIKey IAUOPCHQKQEFFK-UHFFFAOYSA-N, and XLogP3-AA of 4.5 [2]—make it suitable as a reference standard for HPLC, LC-MS, and NMR method development in laboratories synthesizing or characterizing 2-phenylquinoline-4-carboxamide libraries. Its distinct retention time and mass spectral signature differentiate it from the heavier cyclopenta[b]thiophene and dimethylthiophene analogs commonly found in screening decks.

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